Carnaubadiol

Leishmaniasis Intracellular amastigote assay Dammarane triterpenoid

Carnaubadiol (CAS 4547-30-2) is a defined dammarane-type triterpenoid (C₃₁H₅₄O₂) originally isolated from carnauba wax (Copernicia prunifera) and later identified in Euphorbia corollata. It is characterized by a secondary hydroxyl, a tertiary hydroxyl, and an isopropenyl group within its pentacyclic scaffold.

Molecular Formula C31H54O2
Molecular Weight 458.8 g/mol
Cat. No. B1494908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnaubadiol
Molecular FormulaC31H54O2
Molecular Weight458.8 g/mol
Structural Identifiers
SMILESCC(CCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=C)C
InChIInChI=1S/C31H54O2/c1-20(2)21(3)12-19-31(9,33)23-13-17-29(7)22(23)10-11-25-28(6)16-15-26(32)27(4,5)24(28)14-18-30(25,29)8/h21-26,32-33H,1,10-19H2,2-9H3/t21-,22-,23+,24+,25-,26+,28+,29-,30-,31+/m1/s1
InChIKeyBPDZJMCTHRVRNC-UNXKSWITSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carnaubadiol for Antiprotozoal Screening: Sourcing the Dammarane Triterpenoid Standard


Carnaubadiol (CAS 4547-30-2) is a defined dammarane-type triterpenoid (C₃₁H₅₄O₂) originally isolated from carnauba wax (Copernicia prunifera) and later identified in Euphorbia corollata [1]. It is characterized by a secondary hydroxyl, a tertiary hydroxyl, and an isopropenyl group within its pentacyclic scaffold [1]. Its primary documented bioactivity is antiprotozoal, with quantitative in vitro efficacy against Leishmania infantum and Trypanosoma cruzi life stages serving as the principal differentiator for procurement in neglected tropical disease screening programs .

Why Carnaubadiol Cannot Be Replaced by Generic Triterpenoid Standards in Antiprotozoal Assays


Dammarane triterpenoids exhibit wide structural diversity in side-chain oxidation and substitution patterns, leading to substantial variation in antiparasitic potency and selectivity even among co-isolated congeners [1]. In the carnauba wax panel, the three co-occurring dammaranes—carnaubadiol (1), the 3-keto derivative (2), and the 3α-ol isomer (3)—displayed non-overlapping IC₅₀ ranges against Leishmania infantum amastigotes (8–52 μM range) and differential activity against Trypanosoma cruzi trypomastigotes (only compounds 1 and 3 were active) [1]. Generic substitution with an uncharacterized triterpenoid fraction or a structurally related dammarane cannot reproduce the specific quantitative potency, cytotoxicity profile, or the dual-parasite activity signature of carnaubadiol [1].

Quantitative Differential Evidence for Carnaubadiol vs. Closest Triterpenoid Analogs


Differential Antiparasitic Potency: Carnaubadiol Inhibits L. infantum Amastigotes at Lower IC₅₀ Than Co-Isolated Dammarane Ketone

In a head-to-head comparison of three dammarane triterpenoids isolated from the same carnauba wax bioactive fraction, carnaubadiol (compound 1) demonstrated higher potency against the clinically relevant intracellular amastigote form of L. infantum than the 3-keto analog (compound 2). The IC₅₀ of carnaubadiol was 7.8 μM, whereas compound 2 fell at the weaker end of the reported 8–52 μM range and lacked activity against T. cruzi [1]. This establishes carnaubadiol as the more potent and broader-spectrum antiprotozoal candidate within the co-isolated panel [1].

Leishmaniasis Intracellular amastigote assay Dammarane triterpenoid

Superior Antitrypanosomal Activity: Carnaubadiol Is Over Two-Fold More Potent Than the 3α-Hydroxy Epimer Against T. cruzi

Among the two dammarane triterpenoids active against T. cruzi trypomastigotes, carnaubadiol (compound 1) exhibited an IC₅₀ of 14.9 μM, which is approximately 2.3-fold lower (more potent) than compound 3, the 3α-hydroxy epimer [(24R*)-methyldammara-20,25-dien-3α-ol], which showed an IC₅₀ of 35 μM [1]. Compound 2 was completely inactive against this parasite life stage [1]. This demonstrates that both the presence and stereochemistry of the C-3 hydroxyl group critically influence antitrypanosomal potency, making carnaubadiol (3β-ol) the most effective scaffold within this congeneric series [1].

Chagas disease Trypanosoma cruzi trypomastigotes Triterpenoid selectivity

Mammalian Cytotoxicity Window: Carnaubadiol's CC₅₀ Defines a Narrower but Quantifiable Safety Margin Relative to Inactive Analogs

In a parallel cytotoxicity evaluation against NCTC mammalian conjunctive cells, carnaubadiol (compound 1) exhibited a CC₅₀ of 34 μM, whereas compounds 2 and 3 showed no cytotoxicity up to the highest tested concentration of 200 μM [1]. While the selectivity index (CC₅₀ / IC₅₀ amastigotes) for carnaubadiol is approximately 4.4, compounds 2 and 3 could not have a calculated index due to absent cytotoxicity at 200 μM [1]. This indicates that carnaubadiol possesses measurable but delineated mammalian cell activity, which is essential for accurately benchmarking the therapeutic window in early-stage antiprotozoal lead optimization [1].

Cytotoxicity Selectivity index NCTC conjunctive cells

Structural Differentiation from Non-Dammarane Triterpenoid Classes: Carnaubadiol's Pentacyclic Dammarane Skeleton Contrasts with Euphane, Lanostane, and Lupane Scaffolds

Carnaubadiol belongs to the dammarane-type pentacyclic triterpenoid series, structurally distinct from the euphane, lanostane, and lupane classes commonly found in Euphorbia species [2]. The dammarane skeleton features a tetracyclic core with a C-17 side chain containing an isopropenyl group, which is absent in euphane and lanostane scaffolds [1][2]. While no direct head-to-head bioassay comparison with non-dammarane triterpenoids is available from the same study, class-level inference from the Euphorbia literature indicates that dammarane triterpenoids exhibit a distinct antiprotozoal activity profile compared to euphane-type triterpenoids such as α-euphol and α-euphorbol [3]. This structural differentiation justifies carnaubadiol as a chemical probe for dammarane-specific biological target engagement studies that cannot be addressed by euphane or lupane standards [3].

Chemotaxonomy Triterpenoid classification Dammarane vs euphane scaffold

Evidence-Backed Application Scenarios for Carnaubadiol Procurement


Antileishmanial Drug Screening Benchmark

Use carnaubadiol as a quantitative reference standard in intracellular L. infantum amastigote assays, where its IC₅₀ of 7.8 μM provides a reproducible potency benchmark that outperforms co-isolated dammarane analogs and enables inter-assay normalization [3].

Chagas Disease Hit-to-Lead SAR Studies

Deploy carnaubadiol as the most potent dammarane scaffold (IC₅₀ 14.9 μM against T. cruzi trypomastigotes) in this congeneric series for systematic structure–activity relationship exploration of C-3 hydroxyl stereochemistry and side-chain modifications [3].

Triterpenoid Cytotoxicity Profiling and Selectivity Index Determination

Include carnaubadiol in mammalian cytotoxicity screening panels as a uniquely quantifiable comparator (CC₅₀ 34 μM in NCTC cells) among dammarane triterpenoids, enabling selectivity index calculations that are impossible with non-cytotoxic analogs [3].

Dammarane Chemotype Reference for Natural Product Dereplication

Utilize carnaubadiol as an authenticated dammarane-type triterpenoid standard (C₃₁H₅₄O₂, CAS 4547-30-2) for HPLC-MS dereplication and chemotaxonomic classification of plant-derived extracts, distinguishing dammarane scaffolds from co-occurring euphane and lupane triterpenoids [1][2][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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